Palmitoyl Caprazol Retains Potent Activity Against Drug-Resistant Gram-Positive Bacteria
Palmitoyl caprazol, a simplified analog of caprazamycins synthesized from the caprazol core, demonstrates potent antibacterial activity against key drug-resistant pathogens. It exhibited MIC values of 3.13-12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains [1]. This activity is notable as it maintains potency comparable to the natural, more complex caprazamycins, but with a significantly simplified structure amenable to medicinal chemistry optimization [1].
| Evidence Dimension | Antibacterial activity against MRSA and VRE |
|---|---|
| Target Compound Data | Palmitoyl caprazol (derivative of Caprazol): MIC = 3.13-12.5 μg/mL |
| Comparator Or Baseline | Caprazamycins (CPZs): MIC values are similar (directly stated as comparable potency) |
| Quantified Difference | Comparable potency, but with a simplified structure. |
| Conditions | In vitro broth microdilution assay against clinical isolates. |
Why This Matters
This demonstrates that the caprazol core can be elaborated into a potent, simplified lead compound active against high-priority, multidrug-resistant pathogens, which is a key advantage for drug development programs.
- [1] Hirano, S., Ichikawa, S., & Matsuda, A. (2008). Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity. The Journal of Organic Chemistry, 73(2), 569-577. View Source
